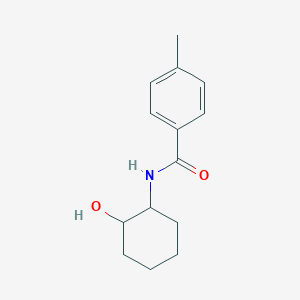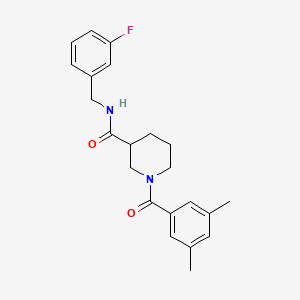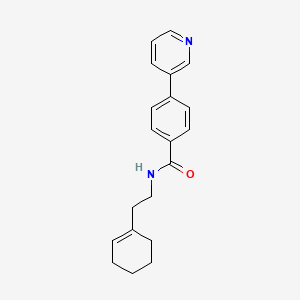
N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide, also known as HSP90 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the sulfonamide family of drugs and is known to inhibit the activity of HSP90, a molecular chaperone protein that plays a crucial role in the folding, stabilization, and degradation of various client proteins.
Mécanisme D'action
The mechanism of action of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide involves the inhibition of this compound activity, which leads to the destabilization and degradation of various client proteins that are required for cancer cell survival and proliferation. This compound inhibitors such as this compound bind to the ATP-binding site of this compound and prevent its ATPase activity, which is required for the folding and stabilization of client proteins.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in various preclinical studies. It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins such as Bcl-2 and Bcl-xl. It also inhibits the activity of various oncogenic signaling pathways such as PI3K/Akt and MAPK/ERK, which are required for cancer cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide in lab experiments is its high potency and selectivity towards this compound. It has been shown to have minimal off-target effects and can selectively inhibit the activity of this compound without affecting other molecular chaperones. However, one limitation of using this compound is its poor solubility in water, which can affect its bioavailability and potency in vivo.
Orientations Futures
The potential therapeutic applications of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide are still being investigated, and there are several future directions that can be explored. One area of research is the development of more potent and selective this compound inhibitors that can overcome the limitations of current inhibitors. Another area is the investigation of the combination therapy of this compound inhibitors with other anti-cancer agents to enhance their efficacy and reduce the development of resistance. Additionally, the potential applications of this compound inhibitors in other diseases such as neurodegenerative disorders and infectious diseases can also be explored.
Méthodes De Synthèse
The synthesis of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide involves the reaction of 4-aminophenol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using sodium dithionite, and the final product is obtained by acetylation of the amine group with acetic anhydride. The purity and yield of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. It is known to inhibit the activity of this compound, which is overexpressed in many cancer cells and plays a crucial role in the stabilization and maturation of various oncogenic proteins. Therefore, this compound inhibitors such as this compound have been investigated as potential anti-cancer agents.
Propriétés
IUPAC Name |
N-[4-[(4-hydroxyphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-10(17)15-11-4-8-14(9-5-11)21(19,20)16-12-2-6-13(18)7-3-12/h2-9,16,18H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWGAZFNVSWBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543911.png)
![N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543919.png)

![2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543926.png)

![1-(3-Fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543947.png)
![1-(3-Chloro-2-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543960.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide](/img/structure/B7543962.png)

![N-[(4-methylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7544004.png)

![N-(3,4-difluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544010.png)

